molecular formula C7H13ClO3 B15063126 (2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol

(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol

Cat. No.: B15063126
M. Wt: 180.63 g/mol
InChI Key: SBANJZXICHSWIF-JEAXJGTLSA-N
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Description

(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol (CAS 866088-06-4) is a chiral tetrahydropyran derivative of interest in synthetic organic chemistry. With a molecular formula of C7H13ClO3 and a molecular weight of 180.63 g/mol, this compound features both a chloromethyl group and a methanol group on a tetrahydro-2H-pyran ring . The defined (2S,4R) stereochemistry makes it a valuable chiral building block or intermediate for the stereoselective synthesis of more complex molecules. While specific biological data for this compound is limited, its structural features are commonly found in pharmacologically active agents. Tetrahydropyran scaffolds are prevalent in medicinal chemistry and are frequently utilized in the development of active pharmaceutical ingredients (APIs) . For instance, similar substituted tetrahydropyran structures are investigated as key intermediates in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of therapeutics for managing type 2 diabetes . The reactive chloromethyl group provides a versatile handle for further chemical modifications, enabling its potential application in creating chemical libraries for drug discovery, developing prodrugs, or serving as a precursor in carbohydrate chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

(2S,4R)-2-(chloromethyl)-6-methoxyoxan-4-ol

InChI

InChI=1S/C7H13ClO3/c1-10-7-3-5(9)2-6(4-8)11-7/h5-7,9H,2-4H2,1H3/t5-,6+,7?/m1/s1

InChI Key

SBANJZXICHSWIF-JEAXJGTLSA-N

Isomeric SMILES

COC1C[C@@H](C[C@H](O1)CCl)O

Canonical SMILES

COC1CC(CC(O1)CCl)O

Origin of Product

United States

Biological Activity

(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol is a chemical compound with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H13_{13}ClO3_3
  • CAS Number : 653570-62-8
  • Molecular Weight : 180.63 g/mol

The compound features a tetrahydropyran ring, which is significant for its biological interactions. The presence of the chloromethyl group enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Potential : Some studies have indicated that the compound may inhibit cancer cell proliferation. This effect could be due to the modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells :
    • In vitro experiments demonstrated that the compound induced cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growthStudy 1
AntimicrobialEscherichia coliInhibition of growthStudy 1
CytotoxicityBreast cancer cell lineInduced apoptosisStudy 2
CytotoxicityColon cancer cell lineInduced apoptosisStudy 2

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Techniques such as structure-activity relationship (SAR) studies have been employed to identify modifications that could improve potency and selectivity for biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyran/Thiopyran Family

4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol (CAS: 1996355-67-9)
  • Molecular Formula : C₁₂H₁₅ClO₂S (vs. C₈H₁₃ClO₃ for the target compound).
  • Key Differences: Ring System: Thiopyran (sulfur atom replacing oxygen in the pyran ring). Substituents: A 2-chloro-6-methoxyphenyl group attached to the thiopyran ring. The aromatic phenyl group increases molecular weight and lipophilicity .
(4R,6R)-6-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl-4-hydroxytetrahydro-2H-pyran-2-one
  • Key Differences: Functional Groups: Contains a lactone (2-one) and a complex pyrrole-carboxamide substituent.
(2S,4R,6S*)-4-Chloro-2-cyclohexyl-4-(dimethyl(phenyl)silyl)-6-methyltetrahydro-2H-pyran
  • Synthesis Method : Silyl-Prins cyclization using alcohol precursors and cyclohexane carboxaldehyde.
  • Yield : 60% after column chromatography.
4-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)tetrahydro-2H-pyran-4-ol
  • Synthesis Method : Suzuki coupling using palladium catalysts.
  • Key Feature : The imidazo-pyridine moiety introduces aromaticity and π-stacking capability, contrasting with the aliphatic chloromethyl group in the target compound. This difference could influence pharmacokinetic properties like absorption and metabolism .
Impact of Chlorination
  • Toxicity: Chlorination generally increases toxicity due to enhanced electrophilicity and metabolic stability. For example, chlorinated methane and ethane derivatives exhibit neurotoxic and anesthetic effects, respectively. The chloromethyl group in the target compound may similarly elevate toxicity compared to non-chlorinated analogues like 6-methoxytetrahydro-2H-pyran-4-ol .
  • Bioactivity : Chlorinated benzene derivatives often show increased biological activity, suggesting the chloromethyl group in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) .
Role of Methoxy Groups
  • The 6-methoxy group in the target compound improves lipid solubility and membrane permeability compared to hydroxylated analogues. This feature is shared with compounds like 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, where the methoxy group balances polarity and lipophilicity .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Notable Properties
(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol C₈H₁₃ClO₃ 192.64 -CH₂Cl, -OCH₃, -OH Not specified High polarity, potential toxicity
4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol C₁₂H₁₅ClO₂S 258.76 Aryl-Cl, thiopyran ring Not specified Lipophilic, reduced H-bonding
(2S,4R,6S*)-4-Chloro-2-cyclohexyl-... C₁₉H₂₉ClOSi 352.97 -Si(CH₃)₂Ph, cyclohexyl Silyl-Prins cyclization High steric bulk
4-(3-(2-(4-Chlorophenyl)imidazo...)phenol C₂₄H₂₀ClN₃O₂ 417.89 Imidazo-pyridine, -Cl Suzuki coupling Aromatic π-stacking capability

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the stereoselective synthesis of (2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol?

  • Methodological Answer : Key approaches include (1) epoxide ring-opening with nucleophilic chloride under controlled pH to preserve stereochemistry, and (2) selective protection/deprotection of hydroxyl groups during pyran ring formation. For example, describes a multi-step synthesis involving tetrahydropyran intermediates, where stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis . Solvent polarity and temperature are critical for minimizing racemization during chloromethylation.

Q. How is the stereochemical configuration of the compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination, as demonstrated in for structurally related pyran derivatives . Complementary methods include Nuclear Overhauser Effect (NOE) NMR experiments to confirm spatial proximity of substituents and optical rotation comparison with literature values.

Q. What analytical techniques are recommended for assessing purity and stability under laboratory conditions?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomeric impurities; mass spectrometry (MS) for molecular weight confirmation.
  • Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS monitoring to detect hydrolysis of the chloromethyl group or methoxy cleavage. highlights degradation pathways for pyran derivatives under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress diastereomer formation during chloromethylation?

  • Methodological Answer : Computational modeling (e.g., DFT studies) predicts transition-state energies for competing reaction pathways. For example, employs logP and steric parameter calculations to rationalize regioselectivity in pyran derivatives . Experimentally, using bulky bases (e.g., DIPEA) or low-polarity solvents (e.g., THF) reduces nucleophilic attack at undesired positions, as inferred from ’s synthesis protocols .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • Step 1 : Validate NMR assignments using 2D techniques (HSQC, HMBC) to correlate protons and carbons.
  • Step 2 : Compare experimental coupling constants (J values) with Density Functional Theory (DFT)-simulated spectra. ’s stereochemical descriptors for pyran derivatives provide a framework for such comparisons .
  • Step 3 : Re-examine solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts, as noted in ’s crystallographic analysis of methoxypyran analogs .

Q. What role does this compound play in the development of glycosidase inhibitors or carbohydrate-based therapeutics?

  • Methodological Answer : The chloromethyl group serves as a reactive handle for conjugating sugar moieties to bioactive scaffolds. discusses pyran-based prodrugs targeting metabolic enzymes, where stereochemistry influences binding to active sites . In vitro assays (e.g., α-glucosidase inhibition) require careful pH control to prevent premature hydrolysis of the chloromethyl group.

Q. What computational tools are suitable for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) properties of derivatives of this compound?

  • Methodological Answer :

  • ADME Prediction : SwissADME or ADMETLab 2.0 for logP, solubility, and cytochrome P450 interactions. provides a case study using these tools for pyran derivatives, highlighting low gastrointestinal absorption (logS = -2.98) and P-glycoprotein substrate potential .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., glycosidases).

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported melting points or spectroscopic data across studies.
    • Resolution Strategy : Cross-reference synthesis protocols (e.g., vs. 11) to identify differences in purification methods (e.g., column chromatography vs. recrystallization) . Contaminants like residual solvents (DCM or THF) may artificially depress melting points.

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